

"Bromodichloroacetonitrile" chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromodichloroacetonitrile**

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Bromodichloroacetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodichloroacetonitrile (BDCAN) is a halogenated aliphatic nitrile with the chemical formula $C_2HBrClN$. It is primarily known as a disinfection byproduct (DBP) formed during the chlorination of water containing natural organic matter. This document provides an in-depth technical overview of the chemical properties, structure, and relevant experimental data for **bromodichloroacetonitrile**, catering to a scientific audience. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, interpretation of its spectroscopic data, and an exploration of its biological implications, particularly its mechanism of toxicity related to DNA damage and repair pathways.

Chemical Structure and Identification

Bromodichloroacetonitrile is a chiral molecule featuring a carbon atom bonded to a bromine atom, a chlorine atom, a cyano group, and a hydrogen atom.

Identifier	Value
IUPAC Name	2-bromo-2-chloroacetonitrile
CAS Number	83463-62-1 [1]
Molecular Formula	C ₂ HBrClN [1]
Molecular Weight	154.39 g/mol [1]
SMILES	C(#N)C(Cl)Br [1]
InChI	InChI=1S/C2HBrClN/c3-2(4)1-5/h2H [1]
Synonyms	Bromochloroacetonitrile, Bromochloromethyl cyanide

Physicochemical Properties

Bromodichloroacetonitrile is a colorless liquid at room temperature.[\[1\]](#) A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Boiling Point	138-140 °C	--INVALID-LINK--
	125-130 °C	--INVALID-LINK--
Density	1.68 g/cm ³	--INVALID-LINK--
Solubility	Slightly soluble in water	--INVALID-LINK--
Melting Point	Not available	

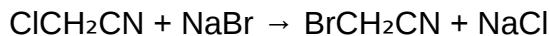
Note: Discrepancies in reported boiling points may be due to different experimental conditions or purities.

Experimental Protocols

Synthesis of Bromodichloroacetonitrile

While a specific, detailed protocol for the synthesis of **bromodichloroacetonitrile** is not readily available in the reviewed literature, a plausible synthetic route can be adapted from the synthesis of bromoacetonitrile from chloroacetonitrile. This involves a halogen exchange reaction.

Reaction Scheme:



General Procedure (adapted from bromoacetonitrile synthesis):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetonitrile in a suitable solvent such as acetonitrile.
- Addition of Reagents: Add sodium bromide (NaBr) and a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt) or an iodine-containing catalyst (e.g., sodium iodide) to the solution.^[2] The use of an iodine catalyst has been shown to improve reaction yield.^[2]
- Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours.^[2] The progress of the reaction can be monitored by gas chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (sodium chloride) and wash it with a small amount of the solvent.
- Purification: The filtrate, containing the crude brominated acetonitrile product, can be purified by fractional distillation under reduced pressure to obtain the desired **bromodichloroacetonitrile**.

Note: This is a generalized procedure and would require optimization for the specific synthesis of **bromodichloroacetonitrile**, likely starting from dichloroacetonitrile and a brominating agent.

Analytical Methods

A common method for the analysis of **bromodichloroacetonitrile** in water samples is EPA Method 551.1, which utilizes gas chromatography with an electron capture detector (GC-ECD).

- Sample Preparation: Liquid-liquid extraction of the water sample with a suitable solvent like methyl tert-butyl ether (MTBE).
- GC Column: A capillary column, such as a DB-624 (30m x 0.32mm, 1.8 μ m film thickness), is suitable for separation.[2]
- Temperature Program: An initial column temperature of 50°C, ramped to 200°C at a rate of 10°C/min, and held for 10 minutes.[2]
- Injector and Detector Temperatures: Injector at 200°C and detector at 220°C.[2]
- Detection: Electron Capture Detector (ECD).

LC-MS/MS provides a sensitive and selective method for the determination of haloacetonitriles.

- Chromatography: Reversed-phase liquid chromatography.
- Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **bromodichloroacetonitrile** is expected to show a single peak for the methine proton (-CHBrCl). The chemical shift of this proton will be influenced by the electronegativity of the attached bromine and chlorine atoms, likely appearing in the downfield region. For comparison, the singlet for the two protons in bromoacetonitrile appears at approximately 3.78 ppm in CDCl_3 .[2]
- ^{13}C NMR: The carbon-13 NMR spectrum will exhibit two signals: one for the carbon of the nitrile group (-C≡N) and another for the halogenated methine carbon (-CHBrCl). The chemical shift of the methine carbon will be significantly downfield due to the deshielding effect of the two halogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of **bromodichloroacetonitrile** is expected to show characteristic absorption bands for the following functional groups:

- C-H stretch: A weak to medium absorption band around 2900-3000 cm^{-1} .
- C≡N stretch (nitrile): A sharp, medium-intensity absorption band in the region of 2240-2260 cm^{-1} . This is a highly characteristic peak for nitriles.
- C-Cl stretch: A strong absorption band in the fingerprint region, typically between 600-800 cm^{-1} .
- C-Br stretch: A strong absorption band in the fingerprint region, typically between 500-600 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum of **bromodichloroacetonitrile** will show a molecular ion peak (M^+) corresponding to its molecular weight. Due to the presence of bromine and chlorine, the molecular ion peak will appear as a cluster of peaks reflecting the isotopic distribution of these halogens (^{79}Br , ^{81}Br , ^{35}Cl , ^{37}Cl).

Expected Fragmentation Pattern:

- Loss of Br: A significant fragment will likely correspond to the loss of a bromine radical, $[\text{M}-\text{Br}]^+$.
- Loss of Cl: Another prominent fragment will be due to the loss of a chlorine radical, $[\text{M}-\text{Cl}]^+$.
- Loss of CN: Fragmentation involving the loss of the cyanide radical, $[\text{M}-\text{CN}]^+$, may also be observed.
- Loss of H: Loss of a hydrogen atom to form $[\text{M}-\text{H}]^+$.
- Halogen ions: Peaks corresponding to Br^+ and Cl^+ may also be present.

Biological Activity and Toxicology

Bromodichloroacetonitrile is recognized as a mutagenic and genotoxic compound.^[1] Its toxicity is primarily associated with its ability to induce DNA damage.

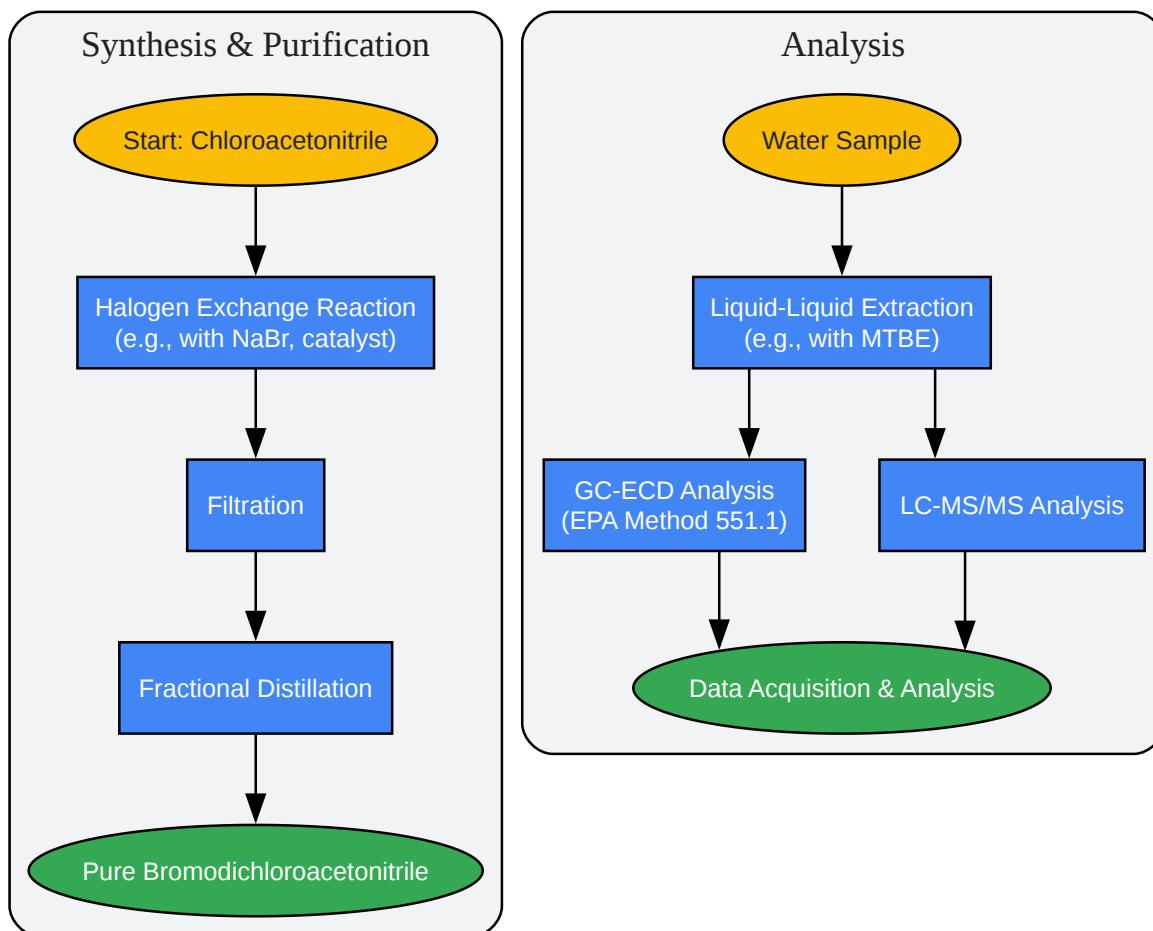
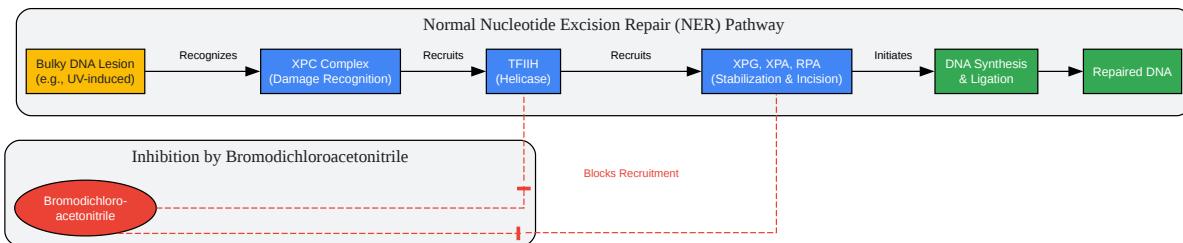
Metabolism and Detoxification

When ingested, haloacetonitriles like **bromodichloroacetonitrile** are metabolized to cyanide.^[1] This cyanide is then detoxified in the body by the enzyme rhodanese, which converts it to the less toxic thiocyanate, which is subsequently excreted in the urine.^[1] Another important detoxification pathway involves conjugation with glutathione (GSH), a key cellular antioxidant.^{[3][4]} This process, often catalyzed by glutathione S-transferases (GSTs), makes the compound more water-soluble and facilitates its elimination from the body.^{[5][6]}

Mechanism of Genotoxicity: Inhibition of Nucleotide Excision Repair

Recent studies on the related compound dibromoacetonitrile (DBAN) have shed light on the mechanism of genotoxicity of haloacetonitriles. DBAN has been shown to inhibit the Nucleotide Excision Repair (NER) pathway, a crucial DNA repair mechanism for removing bulky DNA lesions. The inhibition occurs by preventing the recruitment of key NER proteins, specifically Transcription Factor IIH (TFIIH) and Xeroderma Pigmentosum Complementation Group G (XPG), to the site of DNA damage.

Below is a logical diagram illustrating the proposed mechanism of NER inhibition by haloacetonitriles.

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- To cite this document: BenchChem. ["Bromodichloroacetonitrile" chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141491#bromodichloroacetonitrile-chemical-properties-and-structure]

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